molecular formula C7H12Cl2N2O B2393132 (R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride CAS No. 2241107-47-9

(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride

Cat. No. B2393132
M. Wt: 211.09
InChI Key: VKWDITIJOHGTGM-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride” is a chemical compound with the CAS Number: 2241107-47-9 . It has a molecular weight of 211.09 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name of the compound is “®-O-(1-(pyridin-2-yl)ethyl)hydroxylamine dihydrochloride” and its InChI code is "1S/C7H10N2O.2ClH/c1-6(10-8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m1…/s1" .


Physical And Chemical Properties Analysis

“®-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 211.09 .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

O-[(1R)-1-pyridin-2-ylethyl]hydroxylamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-6(10-8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWDITIJOHGTGM-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)ON.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=N1)ON.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-O-(1-(Pyridin-2-yl)ethyl)hydroxylamine dihydrochloride

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